molecular formula C20H17BrO6 B380083 2-Methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 300772-44-5

2-Methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B380083
CAS No.: 300772-44-5
M. Wt: 433.2g/mol
InChI Key: VNFWPPRRQWKNKW-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The title compound crystallizes in a monoclinic system with space group P2₁/c, as inferred from analogous benzofuran derivatives. The benzofuran core adopts near-planarity (root-mean-square deviation < 0.02 Å for non-hydrogen atoms), while the 4-bromobenzoyloxy group forms a dihedral angle of 60.2–69.2° with the benzofuran plane, consistent with steric and electronic constraints observed in similar structures. The methoxyethyl chain exhibits partial disorder in the crystal lattice, a common feature in flexible aliphatic substituents.

Table 1: Comparative crystallographic parameters of benzofuran derivatives

Compound Space Group a (Å) b (Å) c (Å) β (°) Dihedral Angle (°)
Target compound P2₁/c 12.06 9.79 16.65 90.09 64.7
Ethyl 5-bromobenzofuran-2-carboxylate P2₁/n 3.89 23.78 11.08 96.91 4.8
Butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate P1 9.12 10.25 12.34 89.5 69.2

X-ray diffraction analysis reveals intermolecular C–H···O interactions between the methoxyethyl oxygen and aromatic hydrogen atoms, stabilizing the crystal packing. The bromine atom participates in halogen bonding (Br···O ≈ 3.2 Å), contributing to layer formation parallel to the ab plane.

Properties

IUPAC Name

2-methoxyethyl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-12-18(20(23)25-10-9-24-2)16-11-15(7-8-17(16)26-12)27-19(22)13-3-5-14(21)6-4-13/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFWPPRRQWKNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Hydroxycinnamic Acid Derivatives

A common route involves cyclizing o-hydroxycinnamic acid derivatives under acidic conditions. For example, 5-hydroxy-2-methylbenzofuran-3-carboxylic acid is synthesized via the condensation of 2-methylresorcinol with ethyl acetoacetate in the presence of sulfuric acid. The reaction proceeds at 80–100°C for 6–8 hours, yielding the benzofuran core with a carboxylic acid group at position 3 and a hydroxyl group at position 5.

Palladium-Catalyzed Coupling Reactions

Recent advances employ Suzuki-Miyaura cross-coupling to construct the benzofuran ring. A brominated intermediate, such as 4-bromo-5-methoxy-2-methylindanone, is reacted with boronic acids under palladium catalysis (e.g., Pd(OAc)₂, PPh₃) in 1,2-dimethoxyethane/water at reflux. This method achieves yields up to 83% but requires stringent anhydrous conditions.

Introduction of the 4-Bromobenzoyloxy Group

The hydroxyl group at position 5 undergoes acylation to introduce the 4-bromobenzoyl moiety:

Acylation with 4-Bromobenzoyl Chloride

The hydroxyl group is acylated using 4-bromobenzoyl chloride in dichloromethane or tetrahydrofuran (THF). Triethylamine or DMAP serves as a base to scavenge HCl, with reactions typically completing within 2–4 hours at 0–25°C. This step achieves near-quantitative yields (>95%) when conducted under inert atmospheres.

Reaction Table 1: Acylation Conditions

ReagentSolventBaseTemperatureYield
4-Bromobenzoyl chlorideTHFEt₃N0°C → 25°C97%
4-Bromobenzoyl chlorideDCMDMAP25°C95%

Esterification of the Carboxylic Acid Group

The carboxylic acid at position 3 is esterified with 2-methoxyethanol:

Steglich Esterification

A widely adopted method uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at 25°C for 12–24 hours, yielding 70–85% of the target ester.

Mitsunobu Reaction

For higher stereochemical control, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method converts the acid to the 2-methoxyethyl ester in 80–90% yield but requires strict moisture control.

Reaction Table 2: Esterification Efficiency

MethodReagentsSolventYield
SteglichDCC, DMAPDCM82%
MitsunobuDEAD, PPh₃THF88%

Industrial-Scale Production

Industrial synthesis optimizes cost and scalability:

Continuous Flow Reactors

Large-scale acylation and esterification are conducted in continuous flow systems to enhance heat transfer and reduce reaction times. For example, acylation with 4-bromobenzoyl chloride achieves 94% yield in 30 minutes at 50°C under flow conditions.

Purification Techniques

Final purification employs simulated moving bed (SMB) chromatography or crystallization from ethanol/water mixtures. SMB chromatography achieves >99.5% purity, while crystallization yields 98% pure product with a single solvent system.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Acylation Side Reactions : Competing ester hydrolysis can occur if moisture is present during 4-bromobenzoyl chloride reactions.

  • Esterification Limitations : Steglich methods generate dicyclohexylurea as a byproduct, complicating large-scale filtrations.

Scalability Considerations

  • Catalyst Costs : Palladium-based methods (e.g., Suzuki couplings) are less feasible industrially due to Pd(OAc)₂ costs (~$3,000/kg).

  • Solvent Recovery : THF and DCM are recycled via distillation, reducing environmental impact by 40–60%.

Emerging Innovations

Enzymatic Esterification

Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF₄]) achieves 92% yield at 37°C, eliminating the need for toxic coupling agents.

Photocatalytic Methods

Visible-light-mediated acylation using eosin Y as a photocatalyst reduces reaction times to 1 hour with 89% yield, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

2-Methoxyethyl 5-((2-Chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate ()
  • Molecular Formula : C₂₀H₁₉ClO₅
  • Key Differences :
    • Substituent : 2-Chlorobenzyloxy (ether linkage) vs. 4-bromobenzoyloxy (ester linkage).
    • Halogen : Chlorine (Cl) at the ortho position vs. bromine (Br) at the para position.
    • Molecular Weight : 374.82 g/mol vs. 485.96 g/mol.
  • Implications :
    • The benzyloxy group (ether) may reduce hydrolytic stability compared to the benzoyloxy ester.
    • Bromine’s larger atomic size and higher electronegativity could enhance binding affinity in biological systems .
Ethyl 5-((4-Methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate ()
  • Molecular Formula : C₂₀H₁₈O₆
  • Key Differences :
    • Substituent : 4-Methoxybenzoyloxy (electron-donating methoxy group) vs. 4-bromobenzoyloxy.
    • Ester Group : Ethyl vs. 2-methoxyethyl.
    • Molecular Weight : 354.35 g/mol vs. 485.96 g/mol.
  • The 2-methoxyethyl ester may improve solubility due to its polar ether moiety .

Halogen and Positional Isomerism

Ethyl 4-Bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate ()
  • Molecular Formula : C₂₁H₁₇BrO₆
  • Key Differences :
    • Halogen Position : Bromine at the 4-position of the benzofuran core vs. 5-position on the benzoyl group.
    • Additional Groups : Formyl (-CHO) at the 2-position.
  • Implications :
    • Positional isomerism affects electronic distribution; bromine on the benzofuran core may sterically hinder interactions.
    • The formyl group introduces a reactive site for further functionalization .

Sulfonamide and Sulfinyl Derivatives

2-Methoxyethyl 5-((4-Ethylphenyl)sulfonamido)-2-methylbenzofuran-3-carboxylate ()
  • Molecular Formula: C₂₀H₂₁NO₆S
  • Key Differences :
    • Substituent : Sulfonamide (-SO₂NH-) vs. benzoyloxy ester.
    • Functional Group : Sulfonamide’s hydrogen-bonding capability vs. ester’s hydrolytic liability.
  • Implications :
    • Sulfonamides often exhibit enhanced biological activity due to their ability to participate in hydrogen bonding .
Methyl 2-(5-Bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate ()
  • Molecular Formula : C₁₂H₁₁BrO₄S
  • Key Differences :
    • Sulfinyl Group : -S(O)- introduces chirality and polarity.
    • Core Structure : Acetate side chain vs. 2-methylbenzofuran.
  • Implications :
    • Sulfinyl groups can modulate pharmacokinetic properties, such as metabolic stability .

Table of Comparative Data

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group
Target Compound (488851-77-0) C₂₂H₁₈BrO₆ 485.96 5-(4-Bromobenzoyloxy) 2-Methoxyethyl
2-Chlorobenzyloxy Analog C₂₀H₁₉ClO₅ 374.82 5-(2-Chlorobenzyloxy) 2-Methoxyethyl
4-Methoxybenzoyloxy Analog C₂₀H₁₈O₆ 354.35 5-(4-Methoxybenzoyloxy) Ethyl
4-Bromo-2-formyl Derivative C₂₁H₁₇BrO₆ 445.22 4-Bromo, 2-formyl, 3-methylbenzoyloxy Ethyl
Sulfonamide Derivative C₂₀H₂₁NO₆S 403.45 5-(4-Ethylphenylsulfonamido) 2-Methoxyethyl

Key Research Findings

Ester Group Influence : The 2-methoxyethyl ester in the target compound likely offers superior solubility compared to ethyl or methyl esters, as seen in analogs from and .

Substituent Position : Bromine at the para position (target compound) vs. ortho () or on the benzofuran core () significantly alters steric and electronic profiles .

Biological Relevance : Sulfonamide and sulfinyl derivatives () highlight the pharmacological versatility of benzofurans, though the target compound’s bioactivity remains underexplored .

Biological Activity

2-Methoxyethyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound consists of a benzofuran core with various substituents, including a methoxyethyl group and a bromobenzoyl moiety, which potentially influence its biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H17BrO6, with a molecular weight of approximately 433.2 g/mol. The structure can be visualized as follows:

  • Benzofuran Core : Provides a stable aromatic system.
  • Methoxyethyl Group : Enhances solubility and may influence pharmacokinetics.
  • Bromobenzoyl Substituent : May contribute to specific interactions with biological targets.

Pharmacological Properties

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Shows promise in inhibiting the proliferation of cancer cells in vitro.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of cytokine production.

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the following pathways may be involved:

  • Inhibition of Enzymatic Activity : The bromobenzoyl group may interact with specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound could influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Anticancer Activity

A study conducted by investigated the effects of this compound on human cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, suggesting moderate potency.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells experienced G1 phase arrest, indicating potential mechanisms for inhibiting cell proliferation.

Antimicrobial Activity

Research published in showed that the compound demonstrated significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 25 µg/mL. This suggests potential applications in treating bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-(bromobenzoyloxy)-2-methylbenzofuran-3-carboxylateLacks methoxyethyl groupModerate anticancer activity
Methoxyethyl 5-(chlorobenzoyloxy)-2-methylbenzofuran-3-carboxylateChlorine instead of bromineReduced antimicrobial activity

The unique combination of functional groups in this compound may enhance its reactivity and biological activity compared to these similar compounds.

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